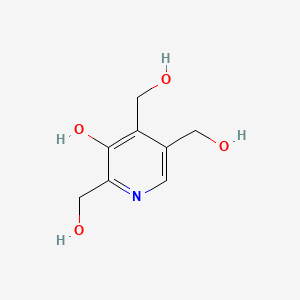

3-Hydroxy-2,4,5-trihydroxymethylpyridine

描述

Structure

3D Structure

属性

CAS 编号 |

29712-70-7 |

|---|---|

分子式 |

C8H11NO4 |

分子量 |

185.18 g/mol |

IUPAC 名称 |

2,4,5-tris(hydroxymethyl)pyridin-3-ol |

InChI |

InChI=1S/C8H11NO4/c10-2-5-1-9-7(4-12)8(13)6(5)3-11/h1,10-13H,2-4H2 |

InChI 键 |

FLVIETJQVDUKMQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=N1)CO)O)CO)CO |

规范 SMILES |

C1=C(C(=C(C(=N1)CO)O)CO)CO |

其他CAS编号 |

29712-70-7 |

同义词 |

3-hydroxy-2,4,5-trihydroxymethylpyridine 3-hydroxy-2,4,5-trihydroxymethylpyridine hydrochloride |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Hydroxy 2,4,5 Trihydroxymethylpyridine

Development of De Novo Synthetic Routes to 3-Hydroxy-2,4,5-trihydroxymethylpyridine

The de novo synthesis of the pyridine (B92270) ring offers a versatile approach to introduce the desired substitution pattern from acyclic precursors. Several strategies developed for the synthesis of pyridoxine (B80251) and other polysubstituted pyridines can be adapted for the construction of this compound.

Total Synthesis Approaches and Strategies

The total synthesis of highly substituted pyridines like this compound can be approached through several convergent strategies. One of the most prominent methods for constructing the pyridoxine ring system is the "oxazole method". wikipedia.org This approach involves the Diels-Alder reaction between an oxazole (B20620) and a suitable dienophile. For the synthesis of the target molecule, a appropriately substituted oxazole could be reacted with a dienophile to furnish the pyridine core with the required functionalities.

Another plausible route is based on the condensation of acyclic carbonyl compounds. For instance, a method analogous to the synthesis of a pyridone intermediate for vitamin B6 involves the condensation of ethyl dehydrolevulinate and cyanoacetamide in the presence of a basic catalyst. tandfonline.com This could be adapted by using appropriately functionalized starting materials to build the desired substitution pattern.

A general and single-step access to polysubstituted 3-hydroxypyridine (B118123) scaffolds has been reported via hetero-Diels–Alder reactions between 5-ethoxyoxazoles and various dienophiles, a reaction that proceeds at room temperature in the presence of Nd(OTf)3. rsc.org This method's good functional group tolerance makes it a promising strategy for the synthesis of complex structures like this compound.

The table below summarizes potential starting materials for a de novo synthesis based on established methods for similar pyridine derivatives.

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Potential Intermediate |

| Substituted Oxazole | Substituted Alkene | Diels-Alder Cycloaddition | Dihydropyridine derivative |

| Functionalized 1,3-Dicarbonyl | Enamine/Ammonia (B1221849) | Hantzsch Pyridine Synthesis | Dihydropyridine derivative |

| Ethyl dehydrolevulinate analog | Cyanoacetamide analog | Condensation/Cyclization | Pyridone derivative |

| 5-Ethoxyoxazole derivative | Dienophile | Hetero-Diels-Alder | Polysubstituted 3-hydroxypyridine |

Optimization of Reaction Conditions and Yields

The efficiency of de novo pyridine syntheses is highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of pyridone derivatives, the choice of the basic catalyst is crucial, with piperidine (B6355638) showing better results than other bases like potassium-tert-butoxide or sodium ethoxide. tandfonline.com

In fermentation-based approaches for producing vitamin B6, optimization of the fermentation medium, including factors like the carbon-to-nitrogen ratio and the addition of specific amino acids and succinate, has been shown to significantly enhance the final yield. nih.govresearchgate.net Similar optimization strategies could be applied to potential biocatalytic routes for the synthesis of this compound.

Microwave-assisted synthesis has also emerged as a green and efficient method for the synthesis of pyridine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating.

The following table outlines key parameters that can be optimized for improved yields in pyridine synthesis.

| Parameter | Typical Conditions/Variations | Expected Outcome |

| Catalyst | Lewis acids (e.g., Nd(OTf)3), Brønsted acids, bases (e.g., piperidine) | Increased reaction rate and selectivity |

| Solvent | Aprotic (e.g., DCM, THF), protic (e.g., ethanol) | Improved solubility and reaction kinetics |

| Temperature | Room temperature to reflux | Control of reaction rate and side reactions |

| Reaction Time | Minutes (microwave) to hours (conventional) | Optimization of conversion and yield |

Semisynthetic Approaches from Pyridine Precursors

Semisynthetic methods, starting from readily available pyridine precursors such as vitamin B6 vitamers, offer a more direct route to this compound.

Conversion Pathways from Pyridoxal (B1214274) Derivatives

Pyridoxal, a form of vitamin B6, is a highly functionalized pyridine and a logical starting point for the synthesis of the target molecule. The various forms of vitamin B6, including pyridoxine, pyridoxal, and pyridoxamine, are interconvertible in biological systems through the action of enzymes like pyridoxal kinase and pyridoxine phosphate (B84403) oxidase. nih.govlibretexts.org These enzymatic transformations, or their chemical equivalents, could be harnessed for the synthesis.

For example, the conversion of pyridoxine phosphate to pyridoxal phosphate is catalyzed by pyridoxine phosphate oxidase in Escherichia coli. nih.gov The reverse reaction, the reduction of the aldehyde group in pyridoxal to a hydroxymethyl group to form pyridoxine, is also a key step in the vitamin B6 salvage pathway. researchgate.net Chemical methods to achieve this reduction, such as the use of sodium borohydride, could be employed.

A potential synthetic sequence starting from pyridoxal could involve the protection of the existing hydroxyl and hydroxymethyl groups, followed by the introduction of the additional hydroxymethyl group at the C-5 position, and subsequent deprotection.

Regioselective Functionalization Strategies

The introduction of substituents at specific positions on the pyridine ring is a critical step in any semisynthetic approach. Several methods for the regioselective functionalization of pyridines have been developed.

For the introduction of hydroxymethyl groups, a visible light-induced method allows for the direct hydroxymethylation of pyridine N-oxides at the 2-position. acs.org Another approach involves the single point activation of pyridines with an electron-deficient benzyl (B1604629) group, which facilitates a ruthenium-catalyzed dearomative hydroxymethylation to produce hydroxymethylated piperidines. nih.gov

Regioselective synthesis of pyridines can also be achieved by the addition of nucleophiles to pyridine N-oxides activated by trifluoromethanesulfonic anhydride, allowing for substitution at either the 2- or 4-position. nih.govresearchgate.net Rhodium-catalyzed C-3/5 methylation of pyridines has also been demonstrated through temporary dearomatization. rsc.org While these methods focus on methylation, they highlight the potential for regioselective alkylation which could be adapted for hydroxymethylation.

The table below presents some regioselective functionalization methods applicable to pyridine rings.

| Reagent/Catalyst | Position of Functionalization | Type of Functionalization |

| Visible light/Photocatalyst | C-2 | Hydroxymethylation of N-oxide |

| Ru-catalyst/Paraformaldehyde | Multiple | Reductive hydroxymethylation |

| Triflic anhydride/Malonate | C-2 or C-4 | Alkylation of N-oxide |

| Rh-catalyst/Methanol (B129727) | C-3/C-5 | Methylation |

Derivatization and Analog Synthesis of this compound

The hydroxyl groups of this compound offer multiple sites for derivatization to generate a library of analogs with potentially modified properties. Standard chemical derivatization procedures used in analytical chemistry can be applied to modify these functional groups. cas.org

For instance, the hydroxyl groups can be acylated to form esters. The preparation of hydroxymethyl-pyridine esters has been described by reacting the corresponding hydroxymethyl pyridine with a carboxylic acid or its reactive derivative. nih.gov Silylation is another common derivatization technique to protect hydroxyl groups or to enhance volatility for gas chromatography analysis.

The synthesis of analogs can also be achieved by modifying the synthetic route. For example, in the synthesis of vitamin B6 analogs, the methyl group at the 2-position of pyridoxal has been replaced by hydrogen or an ethyl group. documentsdelivered.com Similarly, by using different starting materials in a de novo synthesis, a wide range of analogs of this compound with variations in the substituent groups can be prepared. The synthesis of various 3-hydroxypyridine-4-one derivatives as potential HIV-1 integrase inhibitors highlights the potential for creating diverse analogs from a common pyridine scaffold. nih.gov

The following table lists some common derivatization reactions applicable to the hydroxyl groups of the target compound.

| Reagent | Functional Group Formed | Purpose of Derivatization |

| Acyl chloride / Acetic anhydride | Ester | Prodrug synthesis, modification of solubility |

| Silylating agent (e.g., TMSCl) | Silyl ether | Protection of hydroxyl groups, analytical derivatization |

| Alkyl halide | Ether | Modification of polarity and biological activity |

| Phosphorylating agent | Phosphate ester | Introduction of a phosphate group for biological studies |

Preparation of Isotope-Labeled Analogs for Mechanistic Studies

The synthesis of isotope-labeled analogs of this compound is crucial for metabolic research and as internal standards in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These labeled compounds allow for the precise tracking and quantification of the vitamer and its metabolites in biological systems. nih.gov

Various synthetic strategies have been developed to introduce stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into the pyridoxine structure. For instance, ¹⁵N-labeled pyridines can be synthesized using ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) as the nitrogen source. nih.gov This approach allows for the incorporation of the heavy nitrogen isotope directly into the pyridine ring. A general two-step process can be employed, starting from precursors like methacrolein (B123484) and propenyl ether to first form an alkoxy-3,4-dihydro-2H-pyran, which then reacts with the labeled ammonia source to form the desired ¹⁵N-pyridine derivative. nih.gov

Carbon-13 labeling can be achieved at specific positions. A notable example is the preparation of 5'-β-[¹³C₆]-labeled pyridoxine glucoside, which was synthesized starting from [¹³C₆]-glucose and pyridoxine. researchgate.net This allows for the tracing of the glucose moiety when attached to the pyridoxine molecule. For labeling the pyridine ring itself or its side chains, precursors containing the desired isotope are required. For example, [1'-¹³C][5-²H]-vanillin has been synthesized via the condensation of guaiacol (B22219) with [¹³C]-chloroform, followed by a D₂O treatment, demonstrating a method for introducing both carbon and hydrogen isotopes. researchgate.net Such labeled precursors can then be used in multi-step syntheses to build the final labeled pyridoxine molecule.

The use of these labeled compounds is essential for overcoming matrix effects and accounting for losses during sample preparation in analytical studies, thereby minimizing systematic errors. nih.gov

Table 1: Examples of Isotope-Labeled Pyridine Derivatives and Precursors

| Labeled Compound/Precursor | Isotope(s) | Synthetic Starting Materials | Reference |

|---|---|---|---|

| 3,5-dimethylpyridine-¹⁵N | ¹⁵N | Methacrolein, propenyl ether, ¹⁵NH₄Cl | nih.gov |

| 5'-β-pyridoxine glucoside-[¹³C₆] | ¹³C | [¹³C₆]-glucose, pyridoxine | researchgate.net |

| [1'-¹³C][5-²H]-Vanillin | ¹³C, ²H | Guaiacol, [¹³C]-chloroform, D₂O | researchgate.net |

Synthesis of Phosphorylated and Glycosylated Derivatives

The hydroxyl groups of this compound, particularly the one at the 5'-position, are primary targets for phosphorylation and glycosylation. These modifications are central to its biological activity and metabolism.

Phosphorylation In biological systems, pyridoxine is converted to its active coenzyme form, pyridoxal 5'-phosphate (PLP), through a series of enzymatic reactions. patsnap.comnih.gov The initial step is the phosphorylation of the 5'-hydroxymethyl group, a reaction catalyzed by the enzyme pyridoxal kinase, which utilizes ATP as the phosphate donor. patsnap.comyoutube.com This produces pyridoxine 5'-phosphate (PNP). sci-hub.se While primarily a biological process, understanding this enzymatic phosphorylation provides a basis for chemo-enzymatic synthetic approaches.

Glycosylation Glycosylated derivatives of pyridoxine are found naturally in plants, with pyridoxine-5'-β-D-glucoside being a common storage form. lumenlearning.com Both chemical and enzymatic methods have been developed for their synthesis.

Chemical synthesis of pyridoxine-5'-β-D-glucoside (5'-β-PNG) has been achieved using various glucoside donors and promoters. nih.gov A successful strategy involves the initial protection of the 3- and 4'-hydroxyl groups of pyridoxine. This is accomplished by reacting pyridoxine with 2,2-dimethoxypropane (B42991) and p-toluenesulfonic acid to form 3,4'-O-isopropylidene pyridoxine, which enhances solubility in organic solvents and directs glycosylation to the 5'-position. sci-hub.se This protected acceptor is then reacted with a suitable glucosyl donor. Optimal results have been reported using 2,3,4,6-tetra-O-acetyl-d-glucopyranosyl fluoride (B91410) as the donor and boron trifluoride etherate as a promoter, yielding the protected diglycoside. nih.govresearchgate.net The final step involves a two-stage deprotection: first, the acetyl groups are removed with a base like potassium/sodium hydroxide, followed by acidic hydrolysis to remove the isopropylidene protecting group, yielding 5'-β-PNG. nih.gov

Enzymatic synthesis provides an alternative route. Transglucosylation reactions, using enzymes like α-glucosidase from microorganisms such as Micrococcus sp., can transfer a glucose moiety from a donor like sucrose (B13894) to pyridoxine, primarily forming 5'-α-PNG. sci-hub.seresearchgate.net

Table 2: Chemical Synthesis of Pyridoxine-5'-β-D-glucoside

| Acceptor | Glucosyl Donor | Promoter / Catalyst | Yield | Reference |

|---|---|---|---|---|

| α⁴,3-O-isopropylidene pyridoxine | 2,3,4,6-tetra-O-acetyl-d-glucopyranosyl fluoride | Boron trifluoride etherate | 59% | nih.govresearchgate.net |

Exploration of Ether and Ester Modifications on Hydroxyl Groups

The hydroxyl groups of this compound can be selectively modified to form ethers and esters, a common strategy in medicinal chemistry and for creating prodrugs or analogs with altered properties.

Ether Modifications Etherification of the hydroxyl groups can alter the compound's polarity and reactivity. The phenolic hydroxyl group at the 3-position can be methylated using reagents like diazomethane. pw.edu.pl The alcoholic hydroxyls at the 4'- and 5'-positions can also be targeted. A key synthetic strategy involves the formation of a cyclic ether, specifically an acetonide, by reacting pyridoxine hydrochloride with anhydrous acetone (B3395972) in the presence of dry hydrogen chloride. mcmaster.ca This reaction forms 3,4'-O-isopropylidenepyridoxine, effectively protecting these two hydroxyl groups and allowing for selective reactions at the 5'-hydroxymethyl group. mcmaster.ca Silyl ethers are another class of ether derivatives used as protecting groups, for example, in the modification of related polyhydroxy compounds. nih.gov

Ester Modifications Esterification is a common transformation for the hydroxyl groups of pyridoxine. The alcoholic hydroxyls can be acetylated using acetic anhydride. core.ac.uk For instance, the synthesis of 3-acetoxy-2,4,5-tri(acetoxymethyl)pyridine involves heating with acetic anhydride. core.ac.uk The selective protection of hydroxyl groups is often necessary to direct esterification to a specific position. nih.gov

Furthermore, pyridoxine can form salts with carboxylic acids, which can be considered a form of esterification at the pyridine nitrogen followed by ionic bonding. A method for synthesizing pyridoxine salts with dicarboxylic acids involves first generating the free pyridoxine base from its hydrochloride salt using a base like triethylamine, followed by reaction with the desired acid. researchgate.net This has been used to prepare compounds like bis[3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridinium] fumarate. researchgate.net

Table 3: Examples of Ether and Ester Modifications

| Modification Type | Reagent(s) | Position(s) Modified | Product | Reference |

|---|---|---|---|---|

| Ether (Acetal) | Anhydrous acetone, HCl | 3-OH, 4'-CH₂OH | 3,4'-O-isopropylidenepyridoxine | mcmaster.ca |

| Ether (Methylation) | Diazomethane | 3-OH | 3-methoxy-2-methyl-4,5-bis(hydroxymethyl)pyridine | pw.edu.pl |

| Ester (Acetylation) | Acetic anhydride | 3-OH, 4'-CH₂OH, 5'-CH₂OH | 3-acetoxy-2,4,5-tri(acetoxymethyl)pyridine | core.ac.uk |

Reaction Mechanisms of Chemical Transformations Involving the Pyridine Core and Hydroxymethyl Groups

The chemical reactivity of this compound is dictated by its aromatic, phenolic pyridine core and its three hydroxymethyl side chains.

Reactions of the Pyridine Core The phenolic hydroxyl group at the 3-position imparts specific reactivity. It gives a characteristic cherry-red color with ferric chloride, a classic test for phenols, distinguishing it from non-phenolic α- and γ-hydroxypyridines. pw.edu.pl The pyridine nitrogen is basic and can be protonated or participate in salt formation. researchgate.net The core structure is relatively stable, but the substituents are readily transformed.

Reactions of the Hydroxymethyl Groups The hydroxymethyl groups, particularly at the 4' and 5' positions, are susceptible to oxidation. The specific outcome of the oxidation depends on the reagent and reaction conditions.

Selective Oxidation: Mild oxidation of pyridoxine hydrochloride with active manganese dioxide selectively oxidizes the 4'-hydroxymethyl group to an aldehyde, yielding pyridoxal. mcmaster.ca

Oxidation to Carboxylic Acids: Stronger oxidation, such as with potassium permanganate (B83412), can convert the hydroxymethyl groups into carboxylic acids. pw.edu.plmcmaster.ca For example, oxidation of 3,4'-O-isopropylidenepyridoxine with aqueous permanganate can yield the corresponding 5'-carboxylic acid. mcmaster.ca

Conversion to Aldehyde via Protected Intermediate: The 5'-hydroxymethyl group of 3,4'-O-isopropylidenepyridoxine can be oxidized to the corresponding 5'-aldehyde using chromium trioxide in pyridine. mcmaster.ca

The interconversion between the different vitamers of B6 (pyridoxine, pyridoxal, pyridoxamine) is a key biological transformation that relies on reactions of the group at the 4'-position. The enzymatic conversion of pyridoxine 5'-phosphate (PNP) to pyridoxal 5'-phosphate (PLP) is an oxidation reaction catalyzed by pyridoxine-5'-phosphate oxidase, which converts the 4'-hydroxymethyl group into an aldehyde. patsnap.comyoutube.com

The mechanism of PLP-dependent enzymes, which is central to amino acid metabolism, involves the aldehyde group at the 4'-position. This aldehyde forms a Schiff base (aldimine) with the amino group of an amino acid substrate. patsnap.com This formation is the key mechanistic step that allows PLP to act as a versatile catalyst for a wide range of reactions, including transamination, decarboxylation, and racemization of amino acids. patsnap.compatsnap.com Although these are enzymatic reactions, they are founded on the fundamental chemical reactivity of the aldehyde group on the pyridine scaffold.

Theoretical and Computational Investigations of 3 Hydroxy 2,4,5 Trihydroxymethylpyridine

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and conformational landscape of molecules. For 3-Hydroxy-2,4,5-trihydroxymethylpyridine, these studies provide insights into its stable forms and the dynamic equilibria between them.

Energy Minimization and Conformational Analysis

Computational studies on pyridoxine (B80251), a close analog, have utilized Density Functional Theory (DFT) methods to determine its optimized geometry. These calculations suggest that the pyridine (B92270) ring is planar, with the substituent groups adopting specific orientations to minimize steric hindrance. For this compound, the additional hydroxymethyl group at the 2-position introduces another degree of rotational freedom. Energy minimization calculations would be crucial to determine the preferred rotational conformations of the four hydroxymethyl groups and the phenolic hydroxyl group. The interplay of intramolecular hydrogen bonds between the hydroxyl groups and the pyridine nitrogen is expected to be a dominant factor in stabilizing the lowest energy conformer.

Tautomerism and Protomerization Equilibria

The 3-hydroxy-pyridine moiety in this compound allows for the existence of different tautomeric forms, primarily the enol (phenolic) and the keto (zwitterionic) forms. Computational studies on 2-hydroxypyridine (B17775) and its derivatives have shown that the tautomeric equilibrium is sensitive to the environment. nih.govresearchgate.netrsc.org

In the gas phase and nonpolar solvents, the neutral enol form is generally favored. researchgate.net However, in polar solvents and in the solid state, the zwitterionic keto form can be more stable due to favorable interactions with the surrounding medium. researchgate.net For this compound, the presence of multiple hydroxyl groups capable of forming hydrogen bonds would likely influence this equilibrium. DFT calculations on pyridoxine analogs have shown that protonation of the pyridine nitrogen can accelerate the formation of the ketoenamine form. nih.gov

A study on pyridoxine in dioxane/water mixtures using ¹³C NMR spectroscopy and theoretical calculations revealed a thermally induced shift in the tautomeric equilibrium between the neutral and dipolar forms. nih.gov The thermodynamic parameters for this equilibrium were determined, highlighting the significant role of the solvent. nih.gov

This table is based on data for a Schiff base derived from pyridoxal (B1214274), a close analog of this compound. nih.gov

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule are key to understanding its reactivity and potential biological activity. Frontier molecular orbital analysis and electrostatic potential mapping are powerful computational tools for this purpose.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. For pyridoxine, DFT calculations have shown that the HOMO is primarily localized on the pyridine ring, indicating that this is the region most susceptible to electrophilic attack. rsc.org Conversely, the LUMO is also centered on the ring system, suggesting it is the site for nucleophilic attack. rsc.org

The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For pyridoxine, the calculated HOMO-LUMO gap provides a measure of its electronic stability. acs.org The introduction of a hydroxymethyl group at the 2-position in this compound is expected to modulate the energies of the frontier orbitals and thus its reactivity profile.

This table is based on general findings from DFT studies on pyridoxine. acs.orgrsc.org

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are attractive to electrophiles, while regions of positive potential (blue) are electron-deficient and attract nucleophiles.

For pyridoxine, EPS mapping reveals negative potential around the phenolic oxygen and the pyridine nitrogen, highlighting these as sites for electrophilic interaction and hydrogen bonding. acs.orgresearchgate.net The hydroxyl groups of the hydroxymethyl substituents also contribute to the electrostatic potential landscape. For this compound, the additional hydroxymethyl group would further enhance the regions of negative potential, potentially increasing its capacity for hydrogen bonding and interaction with biological targets.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Binding Propensities

MD simulations of pyridoxine in the solid state have been used to study the motion of its methyl and hydroxyl groups. nih.gov These studies, often complemented by Nuclear Magnetic Resonance (NMR) spectroscopy, reveal the dynamics of intramolecular and intermolecular motions. nih.gov

In an aqueous environment, MD simulations can model the hydration shell around this compound, identifying key water molecules that form stable hydrogen bonds with the solute. Understanding the solvation structure is crucial as it can significantly impact the molecule's conformation and reactivity. The multiple hydroxymethyl groups are expected to form an extensive hydrogen-bonding network with water molecules.

Furthermore, MD simulations are invaluable for exploring the binding of small molecules to biological macromolecules. By placing this compound in the active site of a target protein, MD simulations can predict its binding mode, estimate the binding free energy, and identify the key amino acid residues involved in the interaction. This information is critical in the context of drug design and understanding its potential biological roles, especially given its known conversion to pyridoxine, a vital coenzyme. nih.govnih.gov

In Silico Mechanistic Elucidation of Proposed Chemical Reactions

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights into transition states, reaction intermediates, and the energetic landscape of chemical transformations. For the compound this compound, a key proposed chemical reaction is its biological conversion to pyridoxine (a vitamer of Vitamin B6). This conversion was observed in the yeast Kloeckera apiculata, which can utilize this compound for growth in a vitamin B6-free medium by transforming it into biologically active forms of vitamin B6. nih.govnih.gov

The fundamental transformation is the reduction of the hydroxymethyl group at the 2-position of the pyridine ring to a methyl group. An in silico mechanistic elucidation of this enzymatic reduction would aim to map out the most plausible reaction pathway. While specific computational studies on this exact reaction are not extensively available in the current body of scientific literature, a theoretical investigation would likely proceed by modeling the interaction of the substrate with a proposed enzyme active site or a model reductant.

A prospective computational study would employ methods such as Density Functional Theory (DFT) to model the electronic structure of the molecules involved. By calculating the potential energy surface of the reaction, researchers could identify the lowest energy pathway from reactant to product. This involves locating and characterizing the geometry and energy of the reactant (this compound), the product (pyridoxine), and any transition states or intermediates along the reaction coordinate.

Key objectives of such a theoretical investigation would include:

Identifying the rate-determining step by calculating the activation energy (the energy barrier of the highest-energy transition state).

Characterizing the geometry of the transition state(s) to understand the precise atomic motions involved in the bond-breaking and bond-forming processes.

Investigating the role of a potential catalyst or enzyme active site in lowering the activation energy compared to the uncatalyzed reaction.

The results of such a study would provide a detailed, step-by-step description of how the 2-hydroxymethyl group is reduced. This could involve, for example, a protonation step, followed by the loss of a water molecule to form a carbocation intermediate, and finally a hydride attack to yield the methyl group.

The table below illustrates the type of data that would be generated from a DFT study investigating a hypothetical two-step reaction mechanism for the conversion of this compound to pyridoxine. The energies are presented relative to the initial reactant complex.

Table 1: Illustrative Relative Energies for a Hypothetical Two-Step Reduction Mechanism This table is a hypothetical representation for illustrative purposes and is not derived from published experimental or computational data.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactant Complex (Substrate + Reductant) | 0.0 |

| TS1 | First Transition State | +15.2 |

| I1 | Intermediate | -5.7 |

| TS2 | Second Transition State | +12.8 |

| P | Product Complex (Pyridoxine + Byproduct) | -22.4 |

Biochemical and Biological Pathway Elucidation of 3 Hydroxy 2,4,5 Trihydroxymethylpyridine

Elucidation of Biosynthetic Pathways of Vitamin B6

The de novo synthesis of Vitamin B6, an essential cofactor for a vast array of enzymatic reactions, follows distinct pathways in different organisms. In many yeasts, this process involves the transformation of precursor molecules into the active form of the vitamin, pyridoxal (B1214274) 5'-phosphate (PLP).

Enzymatic Conversion of 3-Hydroxy-2,4,5-trihydroxymethylpyridine to Pyridoxine (B80251)

Research has demonstrated that the yeast Kloeckera apiculata, which requires vitamin B6 for growth, can utilize this compound as a substitute for other forms of the vitamin. nih.govnih.gov Studies using radiolabeled [G-³H]this compound have confirmed its direct conversion into radioactive vitamin B6 compounds within growing cultures of this yeast. nih.govnih.gov This conversion is a critical step, as the primary logical transformation would be the reduction of the 2'-hydroxymethyl group to a 2'-methyl group, thereby forming pyridoxine. nih.gov Although this conversion supports growth, its efficiency is approximately one-tenth that of other vitamin B6 vitamers on a molar basis. nih.govnih.gov

Identification and Characterization of Involved Enzymes (e.g., in Kloeckera apiculata and Saccharomyces cerevisiae)

While the specific enzymes that directly catalyze the conversion of this compound to pyridoxine in Kloeckera apiculata have not been definitively isolated and characterized, the enzymatic machinery for vitamin B6 synthesis is well-studied in the model yeast Saccharomyces cerevisiae. In S. cerevisiae, the de novo synthesis of pyridoxal 5'-phosphate (PLP) is primarily carried out by the PLP synthase complex, which consists of two proteins: PDX1 and PDX2. youtube.com This complex synthesizes PLP from precursors derived from the pentose (B10789219) phosphate (B84403) pathway and glycolysis. acs.orgresearchgate.net

The salvage pathway in S. cerevisiae also plays a crucial role in interconverting different forms of vitamin B6. nih.gov This pathway involves enzymes such as a putative pyridoxine kinase (Bud16) and a pyridoxine oxidase (Pdx3), which phosphorylate and then oxidize pyridoxine to the active PLP form. nih.gov It is plausible that enzymes with similar functionalities are responsible for the observed conversion in Kloeckera apiculata. The ability of yeast alcohol dehydrogenases to act on pyridine (B92270) derivatives further suggests a potential enzymatic mechanism for the reduction of the hydroxymethyl group. nih.gov

Intermediate Identification and Pathway Intermediacy Studies

Studies in Saccharomyces cerevisiae have established that the carbon skeleton of vitamin B6 is derived from intermediates of the pentose phosphate pathway, such as ribose 5-phosphate or ribulose 5-phosphate. acs.org This is in contrast to the pathway in E. coli, which utilizes 1-deoxy-D-xylulose 5-phosphate. The intermediates in the yeast pathway are channeled through the action of the PDX1 and PDX2 enzyme complex. youtube.com The identification of this compound as a viable precursor for pyridoxine in Kloeckera apiculata positions it as a key intermediate in a variant of the vitamin B6 biosynthetic pathway in this organism. nih.govnih.gov

Contribution to Thiamine (B1217682) (Vitamin B1) Biosynthesis in Eukaryotic Organisms

One of the more remarkable discoveries in vitamin biosynthesis is the role of a vitamin B6 derivative as a precursor for the pyrimidine (B1678525) moiety of thiamine (vitamin B1) in eukaryotes like Saccharomyces cerevisiae.

Tracing Carbon and Nitrogen Atoms from this compound into Thiamine

Pioneering studies utilizing isotopically labeled pyridoxine have unequivocally demonstrated its contribution to the thiamine structure. Research in Saccharomyces cerevisiae using [¹⁵N]- and [2'-¹³C]-pyridoxine tracers revealed that the C-2, C-2', and N-1 unit of the pyridoxine molecule is directly incorporated into the pyrimidine ring of thiamine. nih.gov Specifically, the nitrogen atom of pyridoxine becomes the N-1 atom of the thiamine pyrimidine. nih.gov This established a direct and previously unknown link between the biosynthetic pathways of these two essential vitamins.

Enzymatic Steps and Molecular Reorganizations

The enzymatic basis for this intricate transformation in Saccharomyces cerevisiae centers on the enzyme HMP-P synthase, encoded by the THI5 gene and its homologs (THI11, THI12, THI13). nih.gov This enzyme catalyzes the formation of 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P), the pyrimidine precursor of thiamine, from pyridoxal phosphate (PLP) and histidine. nih.govnih.gov

The reaction is a complex molecular rearrangement. nih.gov The THI5 protein utilizes PLP and an active-site histidine residue to construct the HMP-P molecule. nih.govacs.org This process is characterized as a "suicide" or single-turnover mechanism, where the enzyme is inactivated after a single catalytic event, with a histidine residue from the enzyme itself being consumed in the reaction. nih.govuniprot.org This remarkable enzymatic step underscores the sophisticated and interconnected nature of vitamin biosynthetic pathways in yeast.

Metabolic Flux Analysis and Isotope Tracing Studies

Metabolic flux analysis and isotope tracing are powerful techniques used to investigate the intricate network of biochemical reactions within a cell. These methods allow researchers to follow the journey of atoms from precursor molecules into final products, providing a quantitative understanding of pathway activity and efficiency. In the context of this compound, a form of vitamin B6 known as pyridoxine, these studies are crucial for elucidating its de novo biosynthesis and salvage pathways.

Yeast and filamentous fungi are excellent model organisms for studying the biosynthesis of essential compounds like vitamin B6 due to their genetic tractability and the presence of the DXP-independent pathway for pyridoxal 5'-phosphate (PLP) synthesis. nih.govresearchgate.net Stable isotope labeling is a key technique in this research, where non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) are used to tag precursor molecules. nih.gov The incorporation of these labels into downstream metabolites, including pyridoxine, is then tracked, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

The general methodology involves cultivating the yeast or fungus in a defined medium where a specific substrate, such as glucose or an amino acid, is replaced with its isotopically labeled counterpart. rsc.orgresearchgate.net For instance, studies have successfully used ¹³C-labeled glucose to trace the carbon backbone of lipids and other metabolites in yeast. rsc.org A similar approach, known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), has been adapted for fungi to quantify proteins and understand metabolic pathways involving amino acid precursors. nih.govresearchgate.net

Specific applications in vitamin B6 research have demonstrated the conversion of labeled precursors into the pyridoxine ring. For example, experiments in the yeast Kloeckera apiculata showed that [G-³H]this compound could be converted into other radioactive vitamin B6 compounds, confirming its role as a biosynthetic intermediate. researchgate.net More detailed studies in yeast have used a combination of ¹³C, ¹⁵N, and ²H-labeled substrates to show that the pyrimidine unit of thiamin (vitamin B1) is derived from a C5N fragment of pyridoxol (vitamin B6), highlighting the metabolic connection between these two vitamins. nih.gov These techniques allow for the unambiguous identification of precursors and the mapping of complex biosynthetic grids. usda.gov

Table 1: Common Stable Isotopes and Their Application in Fungal/Yeast Metabolic Studies

| Isotope | Labeled Precursor Example | Detection Method | Application in Biosynthetic Studies |

|---|---|---|---|

| ¹³C | [¹³C]-Glucose | Mass Spectrometry (MS), NMR Spectroscopy | Tracing the carbon skeleton of metabolites; determining the origin of the pyridoxine ring. nih.govrsc.org |

| ¹⁵N | [¹⁵N]-Ammonium salts, [¹⁵N]-Amino acids | MS, NMR Spectroscopy | Identifying nitrogen sources in the biosynthesis of nitrogen-containing compounds like the pyridine ring. nih.govnih.gov |

| ²H (Deuterium) | ²H₂O, [²H]-Glycerol | MS, NMR Spectroscopy | Tracing hydrogen atoms and studying reaction mechanisms. nih.gov |

Beyond simply identifying a precursor, isotope tracing studies enable the quantification of its incorporation efficiency into the final product. This is critical for understanding the metabolic flux through a given pathway and identifying potential bottlenecks. After feeding labeled substrates to a culture, metabolites are extracted and analyzed by mass spectrometry. The mass shift between the unlabeled (natural abundance) and the labeled versions of this compound reveals the extent of isotope incorporation.

The efficiency is often expressed as a percentage of the product molecules that contain the label. By using substrates with known labeling patterns, researchers can determine the relative contribution of different pathways to the final product pool. For instance, in yeast, the efficiency of in vivo labeling for producing ¹³C-labeled lipids has been shown to be high, allowing for their use as internal standards for absolute quantification of other lipids. rsc.org This quantification provides excellent analytical metrics, with limits of quantification (LOQs) in the femtomole range and relative standard deviations (RSDs) below 10%. rsc.org

These quantitative data are essential for metabolic engineering efforts. If the incorporation efficiency of a precursor is low, it may indicate that the upstream pathway is not producing enough of the precursor, that the precursor is being diverted to other competing pathways, or that the enzymes responsible for its uptake or conversion are inefficient. Research has noted that on a molar basis, the growth-promoting activity of this compound is approximately one-tenth that of other vitamin B6 forms in certain yeast, which may reflect differences in uptake or metabolic processing efficiency. researchgate.net

Comparative Biochemical Analysis across Diverse Organisms

The biosynthesis of vitamin B6 is not uniform across the tree of life. Comparative analysis of the pathways in different organisms, from simple prokaryotes to complex eukaryotes, reveals fascinating insights into their biochemical diversity and evolutionary history.

Two distinct, non-homologous de novo pathways for pyridoxal 5'-phosphate (PLP) biosynthesis are known to exist in nature. researchgate.netresearchgate.net

The DXP-dependent pathway: This pathway was first characterized in the Gram-negative bacterium Escherichia coli. It is a more complex route involving seven enzymatic steps and relies on 1-deoxy-D-xylulose 5-phosphate (DXP) as a key precursor. researchgate.netportlandpress.com This pathway is predominantly found in alpha- and gammaproteobacteria. researchgate.net

The DXP-independent pathway: This pathway is more widespread and is found in other bacteria, archaea, fungi (eukaryotes), and plants (eukaryotes). nih.govresearchgate.net It is characterized by two core genes, Pdx1 and Pdx2, and utilizes precursors from glycolysis and the pentose phosphate pathway. portlandpress.com The majority of organisms capable of producing vitamin B6, including yeast, use this route. portlandpress.com

Therefore, a fundamental difference between many prokaryotic systems (like E. coli) and eukaryotic systems (like fungi and plants) lies in the core machinery of de novo vitamin B6 synthesis. Animals, which are eukaryotes, lack either de novo pathway and must obtain vitamin B6 from their diet, relying on a "salvage pathway" to interconvert different forms of the vitamin. researchgate.net Interestingly, despite their different components and precursors, a structural and mechanistic comparison of the key enzymes from both pathways (PdxJ from the DXP-dependent and Pdx1 from the DXP-independent) reveals surprising similarities, suggesting a case of convergent or divergent evolution from a common ancestral protein fold. nih.govportlandpress.com

Table 2: Comparison of Vitamin B6 de novo Biosynthesis Pathways

| Feature | DXP-Dependent Pathway | DXP-Independent Pathway |

|---|---|---|

| Typical Organisms | Alpha- and Gammaproteobacteria (e.g., E. coli) researchgate.net | Other bacteria, Archaea, Fungi, Plants, Plasmodium nih.govresearchgate.net |

| Key Precursor | 1-deoxy-D-xylulose 5-phosphate (DXP) researchgate.net | Pentose/triose phosphates (from glycolysis/pentose phosphate pathway) portlandpress.com |

| Core Enzymes/Genes | PdxA, PdxJ, and others (seven total enzymes) researchgate.netportlandpress.com | Pdx1, Pdx2 portlandpress.com |

| System Type | Primarily Prokaryotic | Prokaryotic and Eukaryotic |

The distribution of the two main vitamin B6 biosynthesis pathways provides clues about their evolutionary origins. In silico and phylogenetic analyses suggest that the DXP-independent pathway is the more ancient of the two. nih.govresearchgate.net It is believed that this pathway was likely present in the last universal common ancestor and was later replaced in lineages like the alpha- and gammaproteobacteria by the DXP-dependent pathway. nih.govresearchgate.net

The evolution of vitamin B6 metabolism appears to be a dynamic process characterized by frequent gene loss events. researchgate.netoup.com The absence of de novo synthesis in animals, for example, is not an ancestral trait but rather the result of the pathways being lost independently on multiple occasions throughout animal evolution. researchgate.netoup.com This loss was likely driven by the ready availability of vitamin B6 in the diet, making the maintenance of a complex biosynthetic pathway metabolically redundant.

Furthermore, research has uncovered the existence of an "underground metabolism," where promiscuous enzymes—enzymes capable of catalyzing secondary, non-canonical reactions—can create novel, or "serendipitous," pathways. nih.gov In mutant strains of E. coli and Bacillus subtilis where the primary vitamin B6 synthesis pathway was disabled, suppressor mutations allowed the organisms to evolve new routes to produce PLP, demonstrating remarkable metabolic plasticity. nih.gov This suggests that the evolution of new metabolic pathways can be facilitated by the latent capabilities of existing enzymes within a cell's proteome.

Advanced Analytical Methodologies for 3 Hydroxy 2,4,5 Trihydroxymethylpyridine Research

Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic methods are indispensable for elucidating the intricate structural features and dynamic behavior of 3-Hydroxy-2,4,5-trihydroxymethylpyridine. These techniques probe the molecule's interaction with electromagnetic radiation, offering a wealth of information about its conformation, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of this compound in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and spatial arrangement of atoms within the molecule.

Isotopic enrichment, particularly with ¹³C and ¹⁵N, is a key strategy in NMR studies of this compound. Introducing these stable isotopes significantly enhances the sensitivity of NMR experiments, which helps in the clear assignment of signals and the determination of coupling constants. This approach is crucial for tracing the metabolic pathways involving this compound and for understanding its biosynthesis. nih.gov

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are employed to determine the three-dimensional conformation of the molecule in solution. These experiments measure the through-space interactions between protons, providing critical data on the relative orientation of the hydroxymethyl groups and the planarity of the pyridine (B92270) ring. Conformational studies are vital for understanding how this compound interacts with enzymes and other biological macromolecules.

| Atom Position | ¹³C Chemical Shift (ppm) |

| C2 | 148.2 |

| C3 | 111.8 |

| C5 | 146.8 |

| C6 | 139.1 |

| N-CH3 | 41.9 |

| C-CH2OH | 60.5 |

Source: Adapted from experimental data on a related hydroxypyridine derivative. nih.gov

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, offers valuable information about the functional groups and intermolecular interactions of this compound. These methods examine the molecule's vibrational modes, which are sensitive to changes in bond strength, geometry, and the local environment. core.ac.uk

A key application of IR and Raman spectroscopy in studying this compound is the investigation of hydrogen bonding. mdpi.com The multiple hydroxyl groups and the nitrogen atom in the pyridine ring can act as both hydrogen bond donors and acceptors, leading to complex intra- and intermolecular hydrogen bond networks. researchgate.net The stretching frequencies of the O-H bonds in the IR and Raman spectra are particularly informative, with shifts to lower wavenumbers indicating the presence and strength of hydrogen bonding.

These techniques are also instrumental in studying the tautomeric forms of this compound. core.ac.uk The compound can exist in different tautomeric states depending on the pH and solvent polarity. Each tautomer has a unique vibrational signature, allowing for their identification and quantification under various conditions. researchgate.net Understanding the tautomeric equilibrium is essential for comprehending the compound's reactivity and biological function.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for studying the electronic properties of this compound and for monitoring its reactions. The pyridine ring and its substituents create a chromophore that absorbs light in the UV-Vis region, leading to electronic transitions between different molecular orbitals. core.ac.ukresearchgate.net

The UV-Vis absorption spectrum of this compound is characterized by distinct bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to factors such as pH, solvent polarity, and substitution on the pyridine ring. researchgate.net For instance, the protonation state of the phenolic hydroxyl group and the pyridine nitrogen significantly influences the absorption maxima, providing a way to determine the compound's pKa values. researchgate.net

In addition to its use in structural characterization, UV-Vis spectroscopy is a valuable tool for monitoring enzyme-catalyzed reactions involving this compound. core.ac.uk Changes in the absorption spectrum over time can be used to follow the depletion of the substrate or the formation of products, enabling the determination of kinetic parameters and the investigation of reaction mechanisms.

Mass Spectrometry for Metabolomic Profiling and Pathway Tracing

Mass spectrometry (MS) has become a cornerstone technology in the study of this compound, particularly in the fields of metabolomics and metabolic pathway analysis. Its high sensitivity and specificity allow for the detection and identification of the compound and its metabolites in complex biological matrices. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the leading technique for identifying the metabolites of this compound. nih.govresearchgate.net HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of unknown compounds. thermofisher.commdpi.com

In a typical metabolomics workflow, biological samples are analyzed by LC-HRMS, and the resulting data is processed to detect features corresponding to potential metabolites. nih.gov By comparing the accurate mass and fragmentation patterns of these features with those of the parent compound and predicted biotransformation products, researchers can confidently identify novel metabolites. nih.gov This approach has been crucial in clarifying the metabolic fate of this compound in various organisms.

Table 2: Common Biotransformations and Corresponding Mass Shifts This table presents common metabolic modifications and their impact on the mass of a molecule.

| Biotransformation | Mass Shift (Da) |

| Oxidation | +15.9949 |

| Glucuronidation | +176.0321 |

| Sulfation | +79.9568 |

| Methylation | +14.0157 |

| Acetylation | +42.0106 |

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of stable isotopes (e.g., ¹³C/¹²C) in a sample with very high precision. rsc.orgresearchgate.net When combined with the administration of isotopically labeled this compound, IRMS becomes a powerful tool for metabolic flux analysis. nih.gov

By tracing the incorporation of the stable isotope label into downstream metabolites, IRMS can provide quantitative information about the rates of different metabolic pathways. nih.gov This allows researchers to understand how the flux through various branches of a metabolic network changes in response to different physiological or environmental conditions. Such studies are critical for a comprehensive understanding of the role of this compound in cellular metabolism. thermofisher.com

Chromatographic Separations for Isolation and Purity Assessment in Complex Mixtures

The isolation, purification, and quantitative analysis of this compound, a vitamer of vitamin B6 also known as pyridoxine (B80251), from complex biological and synthetic matrices necessitate advanced chromatographic techniques. The inherent polarity of pyridoxine and its structural similarity to other vitamers present significant analytical challenges. Methodologies are tailored to overcome these challenges, ensuring high resolution, sensitivity, and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of this compound (pyridoxine) in various samples, including pharmaceutical formulations, foods, and biological fluids. unomaha.eduresearchgate.net Reversed-phase HPLC, particularly using a C18 stationary phase, is the most prevalent method due to its efficacy in separating water-soluble compounds. unomaha.edunih.gov

The quantitative determination of pyridoxine often involves isocratic or gradient elution systems. A common mobile phase composition includes an aqueous buffer, often acidic, mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netnih.gov For instance, one method utilizes an eluent of 19% ethanol, 77% water, and 4% acetic acid. unomaha.edu Another approach for separating a broader range of B6 vitamers employs a gradient of acetonitrile (0.5-15%) in a potassium phosphate (B84403) buffer containing ion-pairing agents like 1-octanesulfonic acid to enhance retention and resolution. nih.gov

Detection is typically achieved using a UV detector, with the maximum absorbance for pyridoxine hydrochloride noted at wavelengths around 280 nm or 290 nm. unomaha.eduresearchgate.net For enhanced sensitivity and specificity, especially in complex biological samples, fluorescence detection is employed, often after post-column derivatization. nih.gov A common post-column reaction involves sodium bisulfite in a phosphate buffer, which converts the vitamers into highly fluorescent lactone derivatives, with excitation and emission wavelengths typically set around 328 nm and 393 nm, respectively. nih.gov The combination of HPLC with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity, allowing for the direct measurement of various B vitamin forms in biological matrices like whole blood with high accuracy. thermofisher.com

The validation of these HPLC methods demonstrates high linearity over a range of concentrations, with correlation coefficients often exceeding 0.999. unomaha.eduresearchgate.net The precision of these methods, indicated by the relative standard deviation (RSD), is generally below 2% for both intra-day and inter-day analysis, confirming their reliability for routine quality control and research. researchgate.net

Table 1: HPLC Parameters for this compound (Pyridoxine) Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Reversed-phase C18 | Reversed-phase C18 (ODS) | Waters Zorbax SB C18 (5 µm, 250 x 4.6 mm) |

| Mobile Phase | 19% Ethanol, 77% Water, 4% Acetic Acid | Gradient of Acetonitrile (0.5-15%) in Potassium Phosphate Buffer (pH 2.16) with 1-octanesulfonic acid | Methanol, Glacial Acetic Acid, Water (41:1:58) with sodium 1-hexanesulfonate |

| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |

| Detection | UV at 290 nm | Fluorescence (Ex: 328 nm, Em: 393 nm) after post-column derivatization | UV at 280 nm |

| Retention Time | 1.6 minutes | Not Specified | Not Specified |

| Reference | unomaha.edu | nih.gov | researchgate.net |

Ion-Exchange Chromatography for Purification of Biosynthetic Products

Ion-exchange chromatography (IEC) is a crucial technique for the purification of this compound from biosynthetic production media, such as fermentation broths or cell cultures. google.comcore.ac.uk This method separates molecules based on their net surface charge, making it highly effective for isolating the polar, ionizable pyridoxine molecule from other charged or uncharged impurities.

In the context of vitamin B6 biosynthesis, microorganisms are often engineered to overproduce pyridoxine. google.com The resulting culture broth is a complex mixture containing the target compound, other vitamers, proteins, salts, and residual media components. IEC provides an efficient means of purification. For example, cation-exchange resins like Dowex 50 (in its H+ form) are used to capture positively charged compounds. core.ac.uk At an acidic pH, the pyridine nitrogen of this compound is protonated, imparting a net positive charge and allowing it to bind to the negatively charged sulfonic acid groups of the resin. Uncharged and negatively charged impurities pass through the column. The bound pyridoxine can then be eluted by changing the pH or increasing the ionic strength of the buffer.

Conversely, anion-exchange chromatography, using resins such as Dowex 1 (in its Cl- form), can be employed in a multi-step purification strategy. core.ac.uk At an alkaline pH, the phenolic hydroxyl group of pyridoxine can deprotonate, giving the molecule a negative charge and enabling it to bind to the positively charged quaternary ammonium (B1175870) groups of the anion-exchange resin. This step is effective for removing remaining cationic or neutral impurities. The selection of the specific IEC resin and elution conditions is critical for achieving high purity and yield of the final biosynthetic product.

Table 2: Ion-Exchange Resins in Pyridoxine Purification

| Resin Type | Functional Group | Mechanism | Application Example | Reference |

|---|---|---|---|---|

| Strong Acid Cation-Exchanger (e.g., Dowex 50) | Sulfonic Acid | Binds protonated pyridoxine (positive charge) at acidic pH. | Initial capture and purification of pyridoxine from crude extracts. | core.ac.uk |

| Strong Base Anion-Exchanger (e.g., Dowex 1) | Quaternary Ammonium | Binds deprotonated pyridoxine (negative charge) at alkaline pH. | Polishing step to remove cationic and neutral impurities. | core.ac.uk |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is applicable for the analysis of this compound, but due to the compound's low volatility and high polarity stemming from its multiple hydroxyl groups, direct analysis is not feasible. Therefore, a crucial prerequisite for GC analysis is the conversion of pyridoxine into a volatile derivative. nih.govacs.org

Derivatization reactions target the active hydrogens of the hydroxyl groups, replacing them with nonpolar, thermally stable groups. A common method is silylation, where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active protons with trimethylsilyl (B98337) (TMS) groups. Another approach is acetylation, which converts the hydroxyl groups to acetyl esters. nih.gov These derivatization procedures reduce the compound's polarity and increase its volatility, allowing it to be vaporized in the GC inlet and travel through the column.

The resulting volatile derivatives are then separated on a capillary column, typically a nonpolar or medium-polarity phase like a silicone-based column. nih.govresearchgate.net Detection is most powerfully accomplished using a mass spectrometer (GC-MS). nih.govresearchgate.net Mass spectrometry provides not only quantitative data but also structural information based on the fragmentation pattern of the derivatized molecule, confirming the identity of the analyte. For instance, GC-MS analysis of underivatized vitamin B6 has shown two characteristic peaks, while analysis after reaction with other compounds reveals new peaks corresponding to chlorinated derivatives, demonstrating the technique's utility in identifying reaction products. researchgate.net

Table 3: GC-MS Analysis of Vitamin B6 Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Pre-analysis Step | Derivatization (e.g., acetylation, silylation) is required to increase volatility. | nih.govacs.org |

| Separation Column | Silicone capillary column or HP-5 fused-silica capillary column. | nih.govresearchgate.net |

| Detection | Mass Spectrometry (MS) for identification and quantification based on mass-to-charge ratio and fragmentation patterns. | nih.govresearchgate.net |

| Application | Analysis of vitamers in biological samples and identification of reaction products. | nih.govresearchgate.net |

Mechanistic Insights into Molecular Interactions

Enzyme-Substrate Recognition and Binding Modes

The interaction of 3-hydroxy-2,4,5-trihydroxymethylpyridine with enzymes is a highly specific process dictated by the three-dimensional architecture of the enzyme's active site. The primary enzymes implicated in the metabolism of vitamin B6 and its analogues, such as pyridoxal (B1214274) kinase (PDXK) and pyridoxine (B80251) 5'-phosphate oxidase (PNPO), are the most probable candidates for interaction with this compound. nih.govresearchgate.net

Molecular Docking and Simulation Studies of Enzymes

While direct molecular docking and simulation studies for this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on the natural substrates and inhibitors of pyridoxal kinase (PDXK) and pyridoxine 5'-phosphate oxidase (PNPO).

Molecular docking studies on PDXK have been instrumental in identifying potential inhibitors. researchgate.netnih.govnih.gov These studies typically screen large libraries of compounds to predict their binding affinity and orientation within the enzyme's active site. nih.gov For instance, a virtual screening of a vast compound library against the substrate-binding pocket of PDXK led to the identification of several potent inhibitors. nih.govnih.gov Molecular dynamics simulations of these inhibitor-PDXK complexes have further elucidated the stability of these interactions over time, revealing slight structural changes in the enzyme upon binding. nih.gov

These computational analyses have highlighted key amino acid residues within the PDXK active site that are crucial for ligand binding. Although the specific interactions with this compound have not been directly modeled, the structural similarities to pyridoxal suggest that it would occupy the same binding pocket and form interactions with a similar set of residues.

Table 1: Key Findings from Molecular Docking and Simulation Studies of Pyridoxal Kinase (PDXK) Inhibitors

| Study Focus | Key Findings | Implication for this compound |

|---|---|---|

| Virtual Screening of Inhibitors | Identification of high-affinity inhibitors targeting the substrate-binding pocket of PDXK. nih.govnih.gov | Suggests that this compound, as a pyridoxine analog, would likely bind in the same active site. |

| Molecular Dynamics Simulations | Revealed stable binding of inhibitors and minor conformational changes in the PDXK structure upon ligand binding. nih.gov | The binding of this compound is expected to be a stable interaction, potentially inducing subtle structural adjustments in the enzyme. |

| Identification of Key Residues | Docking studies consistently identify a set of amino acid residues critical for the binding of pyridoxal and its inhibitors. nih.gov | These same residues are likely involved in the recognition and binding of this compound. |

Similarly, docking analyses have been employed to identify allosteric binding sites on human PNPO, which could be a target for regulatory molecules. nih.gov These studies provide a framework for understanding how pyridoxine analogues might interact with PNPO, either at the active site or at a regulatory site.

Site-Directed Mutagenesis to Identify Key Enzyme Residues

Site-directed mutagenesis is a powerful experimental technique used to pinpoint the specific amino acid residues responsible for substrate binding and catalysis. By systematically replacing individual amino acids and observing the effect on enzyme activity, researchers can construct a detailed map of the active site.

Studies on Escherichia coli pyridoxine 5'-phosphate oxidase have utilized site-directed mutagenesis to investigate the roles of active site residues. researchgate.net Mutations of residues that interact with the oxygen or amine group at the C4' position of the substrate have been shown to significantly impact the enzyme's catalytic efficiency. researchgate.net

In human pyridoxine 5'-phosphate oxidase (hPNPO), several mutations are known to cause a deficiency in pyridoxal 5'-phosphate (PLP), leading to severe neurological conditions. researchgate.net For example, the R95C and R229W mutations in hPNPO result in a drastic reduction in affinity for the FMN cofactor and the substrate, pyridoxine 5'-phosphate (PNP), leading to a significant loss of catalytic activity. researchgate.net

While these mutagenesis studies were not conducted with this compound, the identified residues are highly likely to be crucial for its binding and potential enzymatic conversion. The additional hydroxymethyl group at the 2-position of this compound would likely alter the specific interactions compared to the natural substrate, pyridoxine, potentially affecting binding affinity and the rate of any subsequent reaction.

Table 2: Impact of Site-Directed Mutagenesis on Key Enzymes of Vitamin B6 Metabolism

| Enzyme | Mutant | Effect on Enzyme Function | Reference |

|---|---|---|---|

| Human Pyridoxine 5'-Phosphate Oxidase (hPNPO) | R95C | 15-fold reduction in FMN affinity, 71-fold decrease in PNP affinity, 343-fold reduction in catalytic activity. | researchgate.net |

| Human Pyridoxine 5'-Phosphate Oxidase (hPNPO) | R229W | Significant reduction in catalytic activity. | researchgate.net |

| E. coli Pyridoxine 5'-Phosphate Oxidase | Mutants at C4' interacting residues | Altered catalytic efficiency. | researchgate.net |

| Serine Dehydratase (PLP-dependent) | C309A | Altered kinetic parameters due to disruption of H-bonding with the PLP ring nitrogen. | nih.gov |

Non-Covalent Interactions within Biological Systems

The stability of the enzyme-substrate complex between this compound and its target enzymes is governed by a network of non-covalent interactions. These include hydrogen bonds, pi-stacking, and van der Waals forces.

Hydrogen Bonding Networks

The multiple hydroxyl groups and the pyridine (B92270) ring nitrogen of this compound make it an excellent candidate for forming extensive hydrogen bonding networks within an enzyme's active site. In PLP-dependent enzymes, the phosphate (B84403) group of the cofactor is anchored through a rich network of hydrogen bonds. nih.gov Similarly, the hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, interacting with polar amino acid residues such as serine, threonine, tyrosine, aspartate, and glutamate, as well as with backbone amide groups.

The phenolic hydroxyl group at the 3-position is a common feature in vitamin B6 vitamers and is known to form a critical hydrogen bond with the imine nitrogen in the substrate-coenzyme adduct in many PLP-dependent reactions. libretexts.org This interaction is believed to enhance the stability of the complex. The hydroxymethyl groups at positions 4 and 5, and the additional one at position 2, provide further opportunities for establishing a stable and specific hydrogen bonding pattern, which is essential for orienting the molecule correctly for any catalytic event.

Pi-Stacking and Van der Waals Interactions

The aromatic pyridine ring of this compound can participate in pi-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, tryptophan, and histidine within the enzyme's active site. nih.gov These interactions, which arise from the attraction between the electron-rich pi systems of the aromatic rings, contribute significantly to the binding affinity and specificity. wikipedia.orgnih.gov Studies have shown that parallel-displaced pi-stacking is a preferred orientation for aromatic side chains in proteins. nih.gov

In the context of drug design, pi-stacking interactions have been recognized as crucial for the binding of inhibitors to their target enzymes. wikipedia.org For this compound, the pyridine ring can stack against an aromatic residue in the active site, providing a substantial stabilizing force.

Future Research Directions and Open Questions

Discovery of Novel Biological Roles beyond Vitamin Biosynthesis

While the primary recognized function of 3-Hydroxy-2,4,5-trihydroxymethylpyridine lies in its conversion to PLP, which participates in over 140 enzymatic reactions, emerging evidence suggests broader biological roles. nih.govnih.gov Future research is increasingly focused on elucidating functions that are independent of its coenzyme precursor status.

A significant area of investigation is its intrinsic antioxidant activity. Studies have shown that Vitamin B6 vitamers can effectively quench reactive oxygen species (ROS), suggesting a direct role in mitigating oxidative stress. researchgate.net This antioxidant capacity may be crucial during defense responses in organisms like plants. researchgate.net Further exploration is needed to understand the precise mechanisms of this antioxidant action and its physiological relevance in different biological systems.

Moreover, there are indications that Vitamin B6 and its derivatives can modulate cellular processes such as the immune response and gene expression. nih.gov For instance, PLP has been shown to affect gene expression mediated by steroid hormone receptors. nih.gov The synthesis of novel pyridoxine (B80251) analogs is a promising strategy to probe and modulate these non-canonical functions. acs.orggoogle.com The development of such analogs could lead to new therapeutic agents that leverage these newly discovered biological activities. For example, certain pyridoxine derivatives have demonstrated antibacterial activity against biofilm-embedded Staphylococcus cells, opening avenues for new antimicrobial strategies. nih.gov

Development of Chemoenzymatic Synthetic Routes

The synthesis of this compound and its derivatives is a critical area of research, with a growing emphasis on sustainable and efficient methodologies. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach. nih.gov

Future efforts will likely focus on the engineering of enzymes with expanded substrate specificity and enhanced catalytic efficiency. For example, structure-guided engineering of α-oxoamine synthases, a class of PLP-dependent enzymes, has already shown promise in broadening their substrate range. nih.gov The development of one-pot sequential chemoenzymatic methods, integrating steps like metal-catalyzed couplings with biocatalytic reductions, can streamline the synthesis of complex pyridoxine analogs. nih.gov

Furthermore, the use of immobilized enzymes in scalable flow systems represents a significant advancement for the industrial production of Vitamin B6 derivatives. nih.gov These approaches not only improve yield and stereoselectivity but also align with the principles of green chemistry by reducing waste and energy consumption. The synthesis of various derivatives, such as tetrahydrothiazine derivatives of Vitamin B6, highlights the potential to create novel compounds with unique biological properties. nih.gov

Advanced Spectroscopic Probes for In Situ Pathway Monitoring

Understanding the intricate dynamics of this compound metabolism within living cells requires sophisticated analytical tools. A key area of future research is the development of advanced spectroscopic probes for real-time, in situ monitoring of the Vitamin B6 biosynthetic pathway.

Fluorescent probes are particularly promising for this purpose. Recently, fluorogenic probes have been designed that exhibit high selectivity for PLP, the active form of Vitamin B6. nih.govrsc.org These "light-up" probes allow for the direct measurement of PLP levels in intact cells and can be used to assess Vitamin B6 status and monitor the activity of enzymes like pyridoxal (B1214274) kinase. nih.gov The development of second-generation probes with improved sensitivity and specificity will be crucial for unraveling the subcellular localization and dynamics of PLP.

Nuclear Magnetic Resonance (NMR) spectroscopy also offers a powerful, non-invasive method for studying pyridine (B92270) nucleotide metabolism in vivo. nih.gov Carbon-13 NMR, in particular, can be used to trace the metabolic fate of labeled precursors and to distinguish between the different redox states of pyridine nucleotides. nih.govnih.govnih.gov Future advancements in NMR technology, such as higher field strengths and improved probe designs, will enhance the ability to monitor these metabolic pathways with greater resolution and sensitivity.

Mechanistic Studies of Uncharted Pyridine Ring Transformations

The biosynthesis of the pyridine ring in Vitamin B6 is a complex process that is still not fully understood. nih.govyoutube.com There are two main known de novo pathways: the DXP-dependent pathway found in many bacteria and the DXP-independent pathway present in plants, fungi, and some bacteria. nih.govnih.gov A significant area for future research involves the detailed mechanistic study of the enzymes involved in these pathways and the exploration of potentially undiscovered transformations of the pyridine ring.

For instance, the precise mechanisms by which enzymes like PdxA and PdxJ in the DXP-dependent pathway, and PDX1 and PDX2 in the DXP-independent pathway, catalyze the formation of the pyridine ring remain subjects of intense investigation. nih.govmdpi.com Understanding the structure-function relationships of these enzymes could pave the way for the design of specific inhibitors with potential applications as antimicrobial agents.

Furthermore, the versatility of PLP-dependent enzymes in catalyzing a wide range of reactions, including transamination, decarboxylation, and racemization, suggests that there may be uncharted pyridine ring transformations waiting to be discovered. acs.orgwikipedia.orgyoutube.com Investigating the catalytic mechanisms of these enzymes in the context of secondary metabolism could reveal novel biochemical reactions and lead to the discovery of new natural products with unique biological activities.

Exploration of Supramolecular Assembly and Material Science Precursor Potential

The unique chemical structure of this compound, with its multiple hydroxyl groups and aromatic pyridine core, makes it an attractive building block for supramolecular chemistry and material science. researchgate.netacs.org This is a relatively nascent area of research with significant potential for future exploration.

The ability of pyridoxine to form hydrogen-bonded adducts with other biologically important molecules has been demonstrated, leading to the formation of molecular salts and eutectics. acs.org This opens up possibilities for the design of novel multicomponent pharmaceutical formulations with improved properties. The study of the supramolecular affinity and hydrogen bonding patterns will be crucial for the rational design of these materials.

In the realm of material science, pyridine-based polymers are gaining attention for their potential applications in electronic devices and as hydrogen storage materials. researchgate.net The incorporation of this compound or its derivatives into polymer backbones could impart unique properties, such as enhanced thermal stability, specific recognition capabilities, or catalytic activity. researchgate.net Its use as a building block for the synthesis of more complex heterocyclic structures, such as 3,4-dihydro-2(1H)-pyridones, further highlights its versatility as a synthetic precursor for novel materials and bioactive compounds. mdpi.com

常见问题

Basic Research Question

- 1H/13C NMR : Resolves substitution patterns and hydroxyl group positions. For example, coupling constants in pyridine derivatives distinguish between regioisomers .

- Chiral HPLC : Quantifies enantiomeric excess in stereoselective syntheses (e.g., >99% ee achieved via ruthenium-catalyzed reductions) .

- X-ray Crystallography : Confirms absolute configuration, as demonstrated in revised structural assignments of lactone derivatives .

How can researchers address low yields in ring-closing metathesis (RCM) during synthesis?

Advanced Research Question

Low yields in RCM are often due to conformational restrictions from substituents. Methodological adjustments include:

- Solvent Optimization : Polar aprotic solvents (e.g., DCM) enhance reaction rates.

- Catalyst Screening : Grubbs’ catalysts improve efficiency for medium-sized rings.

- Preorganization : Introducing directing groups (e.g., esters) preorganizes substrates, reducing entropy penalties .

How can contradictions in spectroscopic data between synthetic and natural compounds be resolved?

Advanced Research Question

Discrepancies in NMR or MS data may indicate structural misassignment . A systematic approach includes:

- Derivatization : Acetylation or methylation of hydroxyl groups simplifies spectra and clarifies connectivity .

- Comparative Analysis : Cross-referencing with crystallographic data (e.g., revising γ-butyrolactone structures via X-ray) resolves ambiguities .

- Computational Modeling : DFT calculations predict chemical shifts and coupling constants to validate proposed structures .

What strategies are effective for controlling stereochemistry in hydroxy ketone derivatives?

Basic Research Question

- Chiral Catalysts : Ru-TsDPEN complexes enable enantioselective reductions of diketones (e.g., 2,2-dimethylcyclohexane-1,3-dione) with >95% ee .

- Protecting Groups : Temporary protection of hydroxyl groups (e.g., silyl ethers) prevents racemization during subsequent steps .

How can computational methods predict the reactivity and stability of this compound derivatives?

Advanced Research Question

- DFT Calculations : Model transition states to predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation) .

- Molecular Dynamics : Simulate solvent effects on conformational stability, particularly for polyhydroxy derivatives .